molecular formula C18H35KO6S B13783196 9(or 10)-(Sulfooxy)stearic acid potassium salt CAS No. 68473-93-8

9(or 10)-(Sulfooxy)stearic acid potassium salt

Cat. No.: B13783196
CAS No.: 68473-93-8
M. Wt: 418.6 g/mol
InChI Key: UHJGFDBVGZHJQE-UHFFFAOYSA-M
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Description

Properties

CAS No.

68473-93-8

Molecular Formula

C18H35KO6S

Molecular Weight

418.6 g/mol

IUPAC Name

potassium;1-carboxyheptadecan-8-yl sulfate

InChI

InChI=1S/C18H36O6S.K/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);/q;+1/p-1

InChI Key

UHJGFDBVGZHJQE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)[O-].[K+]

physical_description

Liquid

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

The sulfoxy group is typically introduced by reaction with sulfur trioxide or chlorosulfonic acid derivatives, followed by neutralization.

Specific Preparation via Saponification and Metathesis

A well-documented preparation method for stearate salts, which can be adapted for sulfoxy derivatives, involves:

For the sulfoxy derivative, the process requires prior sulfation of the stearic acid, followed by saponification and metathesis to yield the potassium salt of 9(or 10)-(Sulfooxy)stearic acid.

Industrially Relevant Method: Electrolytic Diaphragm Electrolyte Use

A patented process (CN1107830A) describes an improved, cost-effective method for preparing stearate salts which can be adapted for this compound:

  • Saponification : Stearic acid is reacted with a diaphragm electrolyte solution containing 5–10% sodium hydroxide (NaOH) obtained from electrolyzed saltwater, at 80–100 °C for 10–20 minutes, producing sodium stearate saponification liquor.
  • Metathesis : The saponification liquor is reacted with a potassium salt solution (e.g., potassium chloride) under controlled pH and temperature to precipitate the potassium salt of the sulfoxy stearic acid derivative.
  • Isolation : The precipitate is separated, washed, dried, and pulverized to obtain the final product.

This method reduces production costs significantly by using lower concentration NaOH solutions from electrolytic sources rather than industrial high-alkali liquids, simplifies the process by avoiding dilution steps, and improves product purity by minimizing contaminants such as carbonate impurities.

Detailed Process Parameters and Data

Reaction Conditions Summary

Step Conditions Remarks
Saponification 80–100 °C, 10–20 min, NaOH 5–10% (diaphragm electrolyte) Produces sodium stearate saponification liquor
Metathesis 40–80 °C, pH alkaline, 10–20 min React with potassium salt solution to precipitate product
Separation & Washing Centrifugation, water washing Removes impurities and residual salts
Drying & Pulverizing 35–40 min drying, pulverizing Final product preparation

Quality Control Data (Adapted from Barium Stearate Example)

Although the patent primarily discusses barium stearate, analogous parameters apply for potassium salt preparation in terms of purity and physical properties.

Index Name Standard Value Product Value (Example)
Moisture Content (%) ≤ 0.5 0.4
Free Acid (%) ≤ 0.5 0.48
Melting Point (°C) ≥ 210 210–214
Appearance White Pure white

This demonstrates that the process yields a high-quality product with low moisture and acid content, suitable for industrial applications.

Analytical Considerations and Optimization

  • pH Control : Maintaining alkaline conditions during metathesis is critical to ensure complete precipitation and high purity of the potassium salt.
  • Temperature : Both saponification and metathesis steps require controlled temperatures to optimize reaction rates and product quality.
  • Purity of Reactants : Using electrolytic diaphragm NaOH and pure potassium salts reduces contamination, improving product consistency.
  • Washing and Drying : Multiple washing steps and controlled drying prevent residual impurities and moisture, essential for stable potassium salt formation.

Chemical Reactions Analysis

Types of Reactions

9(or 10)-(Sulfooxy)stearic acid potassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfooxy group back to hydroxyl groups.

    Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Hydroxylated stearic acids.

    Substitution: Various substituted stearic acid derivatives.

Scientific Research Applications

Emulsification and Stabilization

9(or 10)-(Sulfooxy)stearic acid potassium salt is widely used as an emulsifier in food products, cosmetics, and pharmaceuticals. Its ability to stabilize oil-water mixtures makes it ideal for:

  • Food Industry : Used in salad dressings, sauces, and dairy products to prevent separation and maintain texture.
  • Cosmetics : Acts as a thickening agent in creams and lotions, enhancing product stability and texture.
Application AreaSpecific Uses
FoodEmulsifier in dressings, sauces
CosmeticsThickening agent in lotions, creams
PharmaceuticalsBinder and lubricant for tablets

Cleaning Agents

In the cleaning industry, this compound enhances the performance of detergents and industrial cleaners. It improves the wetting properties of formulations, leading to better cleaning efficiency.

  • Liquid Soaps : Enhances foam stability and cleansing action.
  • Industrial Cleaners : Improves the effectiveness of formulations used in various cleaning applications.

Textile Industry

In textile processing, this compound serves as a surfactant that aids in dyeing and finishing processes. It helps in:

  • Dye Fixation : Enhances the uptake of dyes on fabrics.
  • Softening Agents : Improves the feel of textiles while maintaining color fastness.

Case Study 1: Food Emulsification

A study conducted on the use of potassium 9(or 10)-(sulfooxy)octadecanoate in salad dressings demonstrated its effectiveness in stabilizing emulsions. The results showed that formulations containing this compound maintained homogeneity over extended periods compared to those without it.

Case Study 2: Cosmetic Formulations

In a comparative analysis of cream formulations with and without this surfactant, creams containing potassium 9(or 10)-(sulfooxy)stearic acid exhibited improved viscosity stability and texture over time. This study highlights its role as a critical ingredient in cosmetic formulations.

Safety and Regulatory Status

The safety profile of this compound has been evaluated through various toxicological studies. It is generally recognized as safe (GRAS) for use in food applications by regulatory bodies such as the FDA. However, appropriate concentrations must be adhered to ensure consumer safety.

Mechanism of Action

The mechanism of action of 9(or 10)-(Sulfooxy)stearic acid potassium salt is primarily based on its surfactant properties. The sulfooxy group enhances the compound’s ability to reduce surface tension, allowing it to interact with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and facilitating the transport of molecules.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Surfactant Performance : Sulfated fatty acid salts demonstrate superior emulsification efficiency in polar solvents compared to carboxylates, as seen in sodium lauryl sulfate .
  • Biomedical Potential: Hydroxystearate derivatives (e.g., potassium (9R)-9-hydroxystearate) are used in drug-loaded ceramics , suggesting that sulfated versions could explore similar therapeutic delivery systems.
  • Environmental Impact: Non-sulfated salts like potassium stearate are preferred in eco-friendly formulations due to simpler degradation pathways, whereas sulfated variants may pose challenges in wastewater treatment .

Biological Activity

9(or 10)-(Sulfooxy)stearic acid potassium salt, also known as potassium hydrogen 9(or 10)-(sulphonatooxy)octadecanoate, is a sulfonated derivative of stearic acid. This compound has gained attention due to its potential biological activities and applications in various fields, including pharmaceuticals and cosmetics.

  • Molecular Formula : C18_{18}H35_{35}KO6_6S
  • Molar Mass : 418.63 g/mol
  • CAS Number : 68422-22-0
  • EINECS Number : 270-270-4

This compound is characterized by a long hydrophobic alkyl chain and a hydrophilic sulfonate group, which contributes to its surfactant properties.

Emulsifying Properties

This compound exhibits strong emulsifying properties, making it suitable for use in liquid soaps and detergents. Its ability to stabilize emulsions is primarily due to the presence of the sulfonate group, which enhances its interaction with water and oil phases .

Antimicrobial Activity

Research indicates that sulfonated fatty acids, including this compound, possess antimicrobial properties. These compounds can disrupt microbial cell membranes, leading to cell lysis. Studies have shown that the potassium salt form enhances the antimicrobial efficacy against various pathogens, making it a candidate for use in antimicrobial formulations .

Cytotoxicity and Cell Proliferation

In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. Results indicate that at certain concentrations, the compound can inhibit cell proliferation. This property may be beneficial in developing treatments for conditions where cell growth needs to be regulated, such as cancer .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability when exposed to varying concentrations of the potassium salt .
  • Cytotoxicity Assessment : In a study involving human cancer cell lines, the compound was found to induce apoptosis at higher concentrations. The mechanism was linked to oxidative stress and mitochondrial dysfunction .
  • Emulsification Performance : Comparative studies with other surfactants showed that this compound provided superior emulsification stability in cosmetic formulations, suggesting its potential as an effective emulsifier in personal care products .

Data Tables

PropertyValue
Molecular FormulaC18_{18}H35_{35}KO6_6S
Molar Mass418.63 g/mol
CAS Number68422-22-0
EINECS Number270-270-4
StudyPathogen/Cell LineResult
Antimicrobial EfficacyStaphylococcus aureusSignificant reduction in viability
Cytotoxicity AssessmentHuman cancer cell linesInduced apoptosis at high concentrations
Emulsification PerformanceVarious surfactantsSuperior stability in formulations

Q & A

Q. What are the standard synthetic routes for preparing 9(or 10)-(sulfooxy)stearic acid potassium salt, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves sulfation of stearic acid followed by neutralization with potassium hydroxide. For example, sulfation can be achieved using chlorosulfonic acid in anhydrous conditions at 0–5°C to minimize side reactions. Neutralization with KOH (1:1 molar ratio) under controlled pH (8–9) ensures salt formation. Purity is optimized via recrystallization from ethanol-water mixtures. Yield depends on stoichiometric precision, temperature control, and exclusion of moisture . Characterization via FT-IR (sulfate ester peak at ~1250 cm⁻¹) and elemental analysis confirms structural integrity.

Q. How can researchers determine the solubility profile of this compound in aqueous and organic solvents?

Methodological Answer: Solubility is determined gravimetrically by saturating solvents (e.g., water, ethanol, DMSO) at 25°C, filtering undissolved material, and evaporating the solvent to calculate mass dissolved. For polar solvents like water, conductometric titration can quantify dissociation. Data from suggests solubility in water increases with temperature (e.g., 10 mM at 25°C). Use HPLC to assess stability in organic phases and detect degradation products .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • FT-IR : Identify sulfate ester (S=O stretch at 1250–1150 cm⁻¹) and carboxylate (COO⁻ at ~1600 cm⁻¹).
  • NMR : ¹H NMR in D₂O resolves positional isomers (9- vs. 10-sulfooxy) via coupling patterns near the sulfate group.
  • HPLC-MS : Reverse-phase C18 columns with ESI-MS detect impurities and quantify purity. Calibrate using potassium salt standards .

Advanced Research Questions

Q. How does the positional isomerism (9- vs. 10-sulfooxy) affect the compound’s reactivity and biological interactions?

Methodological Answer: Isomer differentiation requires advanced NMR (e.g., 2D COSY/HSQC) to assign proton environments. Comparative studies using synthesized pure isomers can reveal differences in micelle formation (critical micelle concentration via surface tension measurements) or enzymatic hydrolysis rates (e.g., sulfatase assays). Molecular dynamics simulations predict steric effects of sulfate placement on membrane permeability .

Q. What experimental strategies resolve contradictions in reported stability data under varying pH and temperature conditions?

Methodological Answer: Design accelerated stability studies:

  • pH Stability : Incubate solutions (pH 2–12) at 37°C for 72 hours; monitor degradation via LC-MS.
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C). Conflicting data may arise from isomer ratios or residual solvents; control these variables and replicate conditions from prior studies. Statistical analysis (ANOVA) identifies significant degradation pathways .

Q. How can researchers assess the environmental fate of this compound in aquatic systems?

Methodological Answer:

  • Biodegradation : Use OECD 301F respirometry to measure microbial mineralization in activated sludge.
  • Adsorption Studies : Batch experiments with sediment/water systems quantify partition coefficients (log Kd).
  • Photolysis : Exclude UV-filtered light in control setups to isolate hydrolysis effects. LC-MS/MS tracks transformation products like stearic acid and sulfate ions .

Q. What in vitro models are suitable for evaluating its surfactant properties and cytotoxicity?

Methodological Answer:

  • Surfactant Activity : Measure critical micelle concentration (CMC) using pendant drop tensiometry. Compare with sodium dodecyl sulfate (SDS) as a reference.
  • Cytotoxicity : Use MTT assays on human keratinocytes (HaCaT) or intestinal cells (Caco-2). Include positive controls (e.g., Triton X-100) and assess membrane integrity via LDH release. Dose-response curves (0.1–10 mM) identify IC50 values .

Methodological Design Considerations

Q. How to design a robust protocol for quantifying trace impurities in synthesized batches?

Methodological Answer: Combine HPLC-DAD (diode array detection) with charged aerosol detection (CAD) for non-UV-absorbing impurities. Validate against spiked standards (e.g., stearic acid, potassium sulfate). Limit of detection (LOD) should be <0.1% w/w. For metal contaminants, ICP-MS quantifies residual catalysts (e.g., Fe, Al) .

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

Methodological Answer: Use nonlinear regression (e.g., four-parameter logistic model) to fit dose-response curves. Compute EC50/IC50 with 95% confidence intervals. For high-throughput screens, apply Z’-factor validation to ensure assay robustness. Pairwise comparisons (e.g., t-tests) assess significance between isomers or analogs .

Theoretical and Analytical Framework

Q. How can molecular modeling predict interactions between this compound and lipid bilayers?

Methodological Answer: Perform MD simulations using GROMACS or CHARMM. Parameterize the sulfate group with the CHARMM36 force field. Simulate insertion into DPPC bilayers; analyze hydrogen bonding (sulfate-phosphate interactions) and lateral diffusion coefficients. Compare with experimental data from Langmuir trough measurements .

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